molecular formula C14H14N2 B2926074 1-Phenyl-1,2,3,4-tetrahydro-quinoxaline CAS No. 1224639-98-8

1-Phenyl-1,2,3,4-tetrahydro-quinoxaline

Cat. No.: B2926074
CAS No.: 1224639-98-8
M. Wt: 210.28
InChI Key: VGNRZXNRCPQLBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-1,2,3,4-tetrahydro-quinoxaline is a heterocyclic compound that belongs to the quinoxaline family It is characterized by a fused ring structure consisting of a benzene ring and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1,2,3,4-tetrahydro-quinoxaline can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic conditions. This reaction typically proceeds at elevated temperatures and yields the desired quinoxaline derivative .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1,2,3,4-tetrahydro-quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2,3-diones, while substitution reactions can produce a variety of functionalized quinoxalines .

Scientific Research Applications

1-Phenyl-1,2,3,4-tetrahydro-quinoxaline has numerous applications in scientific research:

Comparison with Similar Compounds

1-Phenyl-1,2,3,4-tetrahydro-quinoxaline can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific substitution pattern and the resulting biological activities.

Properties

IUPAC Name

4-phenyl-2,3-dihydro-1H-quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c1-2-6-12(7-3-1)16-11-10-15-13-8-4-5-9-14(13)16/h1-9,15H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNRZXNRCPQLBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C2N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of lithium aluminium hydride (3.99 g, 105.0 mmol, 5.0 equiv) in THF (30 mL) was added slowly a solution of 1-phenyl-1,4-dihydro-quinoxaline-2,3-dione (5.00 g, 21.0 mmol, 1.0 equiv; prepared as described by S.-K. Lin Molecules 1996, 1, 37-40) in THF (50 mL). After heating the reaction mixture to reflux for 16 h, a solution of 1 M NaOH (100 mL) was added. The reaction mixture was stirred for a few minutes, MgSO4 added and then filtered over Celite. Extraction of the filter cake with ethyl acetate (3×100 mL) and evaporation of the solvent under reduced pressure provided the crude reaction product which was purified by silica column chromatography eluting with a gradient of heptane/ethyl acetate to afford 3.23 g (73%) of the title compound as an orange solid. MS (ED: 210.0 [M]+.
Quantity
3.99 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
1-phenyl-1,4-dihydro-quinoxaline-2,3-dione
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
73%

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